5-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-pyridinamine
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Overview
Description
5-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-pyridinamine is a heterocyclic compound that features both a thiadiazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-pyridinamine typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 2-chloropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-pyridinamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMF with alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
5-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-pyridinamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-pyridinamine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, but it often involves binding to active sites and altering the function of the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-Mercapto-5-methyl-1,3,4-thiadiazole
- N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine
- 2-(ω-Haloalkylthio)thiadiazoles
Uniqueness
5-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-pyridinamine is unique due to the combination of the thiadiazole and pyridine rings, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1177269-10-1 |
---|---|
Molecular Formula |
C8H8N4S |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
5-(5-methyl-1,3,4-thiadiazol-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C8H8N4S/c1-5-11-12-8(13-5)6-2-3-7(9)10-4-6/h2-4H,1H3,(H2,9,10) |
InChI Key |
FTOXUFKMUWSZAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)C2=CN=C(C=C2)N |
Origin of Product |
United States |
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